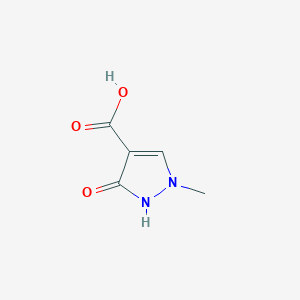
1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of a carboxylic acid group and a keto group makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 4-methylpyrazole using potassium permanganate. This method, however, requires careful control of reaction conditions due to the reactivity of potassium permanganate . Another method involves the reaction of 4-bromopyrazole with n-butyllithium at -78°C, followed by subsequent reactions to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring and subsequent functionalization .
化学反応の分析
Types of Reactions: 1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the keto and carboxylic acid groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used for the oxidation of methyl groups to carboxylic acids.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like n-butyllithium.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
科学的研究の応用
1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism by which 1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The compound can act as an enzyme inhibitor by binding to active sites and blocking substrate access. The presence of the keto and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules .
類似化合物との比較
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound has similar structural features but includes a difluoromethyl group, which can alter its reactivity and biological activity.
4-Carboxypyrazole: Another related compound, which lacks the methyl group at the 1-position, leading to different chemical properties and applications.
Uniqueness: 1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
2-methyl-5-oxo-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-7-2-3(5(9)10)4(8)6-7/h2H,1H3,(H,6,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUCJSFAXFPZHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 1,5-dimethyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8237080.png)

![Tert-butyl 10-oxo-3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate](/img/structure/B8237100.png)
![6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B8237113.png)
![tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8237121.png)
![N'-[(E)-pyridin-2-ylmethylidene]tert-butoxycarbohydrazide](/img/structure/B8237128.png)

![5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B8237133.png)






